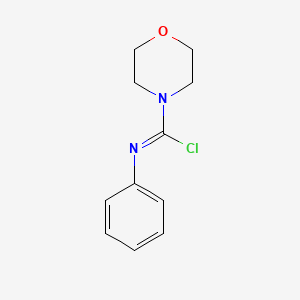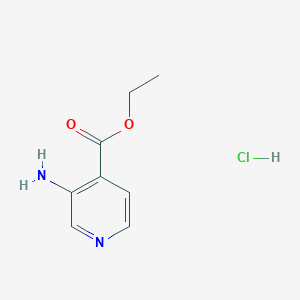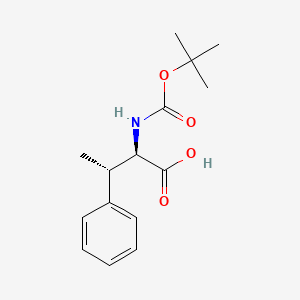
2-Chloro-5-methyl-4-phenylthiazole
Vue d'ensemble
Description
2-Chloro-5-methyl-4-phenylthiazole is a heterocyclic compound containing a thiazole ring, which is a five-membered ring composed of sulfur and nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of chlorine, methyl, and phenyl groups on the thiazole ring enhances its chemical reactivity and biological activity.
Applications De Recherche Scientifique
Medicinal Chemistry: It serves as a scaffold for the development of antimicrobial, antifungal, and anticancer agents.
Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its biological activity against pests and weeds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-phenylthiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroacetophenone with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methyl-4-phenylthiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include substituted thiazoles, oxidized derivatives, and reduced phenyl derivatives, which can have diverse applications in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methyl-4-phenylthiazole involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. For example, it can inhibit the growth of bacteria by targeting bacterial enzymes involved in cell wall synthesis . Additionally, the compound can interact with DNA, leading to the disruption of cellular processes and inducing cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-methyl-5-phenylthiazole
- 2-Chloro-5-methyl-4-(trifluoromethyl)thiazole
- 2-Chloro-5-methyl-4-(methoxy)thiazole
Uniqueness
2-Chloro-5-methyl-4-phenylthiazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes. Additionally, the chlorine atom provides a site for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities .
Propriétés
IUPAC Name |
2-chloro-5-methyl-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKVTXRYYVUURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185649 | |
| Record name | Thiazole, 2-chloro-5-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31784-90-4 | |
| Record name | Thiazole, 2-chloro-5-methyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031784904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 2-chloro-5-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methyl-3-nitrobenzoyl)amino]acetic acid](/img/structure/B3370028.png)
![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3370047.png)



![Tert-butyl 7-benzyl-9-hydroxy-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3370081.png)


phosphorane](/img/structure/B3370101.png)





